molecular formula C10H13NO2 B047023 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde CAS No. 116546-04-4

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

Cat. No. B047023
M. Wt: 179.22 g/mol
InChI Key: RONWGSMHSGHRJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde often involves condensation reactions. For example, compounds have been synthesized through reactions involving dimethylaminobenzaldehyde with other chemical agents. A notable method includes the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxybenzoic acid hydrazide in methanol, leading to structures with linked molecules through hydrogen bonds, forming layers in the crystal structure (Yi‐Bo Nie, 2008). This approach demonstrates the potential pathways for synthesizing derivatives of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of derivatives of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is characterized by specific dihedral angles between benzene rings and the presence of hydrogen bonds forming structured layers. The angular disposition between the benzene rings and the involvement of hydrogen bonding in structuring the crystal lattice are crucial for understanding the molecular structure (F. Su, Zhenggui Gu, Jun Lin, 2011).

Chemical Reactions and Properties

Compounds related to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde have shown interesting chemical reactions, such as O-methylation, which occurs primarily at specific hydroxyl groups, influenced by the presence of divalent metal ions. This methylation process is significant for its potential to serve as a model for enzyme-catalyzed reactions (S. Sugata, S. Ishihara, Y. Watanabe, Y. Nagata, Y. Matsushima, 1989).

Physical Properties Analysis

The physical properties of derivatives closely related to 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde include their crystalline structure and the formation of layers through hydrogen bonding, which are crucial for understanding the compound's behavior in different environments. The role of solvent, pH, and other factors on the photophysical properties of similar compounds, like the effects on emission maxima and Stokes shift, also provides insight into the physical characteristics of these molecules (T. Stalin, N. Rajendiran, 2005).

Chemical Properties Analysis

The chemical properties of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde derivatives include reactivity towards various chemical agents, showcasing a range of potential chemical transformations. The interactions with alkynes, alkenes, or allenes, highlighting the cleavage of the aldehyde C–H bond using specific catalyst systems, demonstrate the compound's chemical versatility and potential for further functionalization (Ken Kokubo, Kenji Matsumasa, Y. Nishinaka, M. Miura, M. Nomura, 1999).

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : This compound has been used in the synthesis of potent analgesics . Starting from Tramadol, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized .
  • Methods of Application : The in vitro and in vivo activities of these derivatives were evaluated . The high binding affinity toward the μ opioid receptor (MOR) of compound 2a was associated with water bridge, salt bridge, hydrogen bond and hydrophobic interaction with MOR .
  • Results or Outcomes : The campaign afforded selective μ opioid receptor (MOR) ligand 2a (KiMOR: 7.3 ± 0.5 nM; KiDOR: 849.4 ± 96.6 nM; KiKOR: 49.1 ± 6.9 nM) as a potent analgesic with ED50 of 3.1 mg/kg in 55 °C hot plate model . Its antinociception effect was blocked by opioid antagonist naloxone .

Chemical Reactivity

  • Summary of the Application : N,N-dimethylenamino ketones, which can be derived from “3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde”, have been used as synthons for various heterocycles .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Synthesis of Polar Aprotic Solvent

  • Summary of the Application : This compound can be used in the synthesis of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, also known as Rhodiasolv PolarClean .
  • Methods of Application : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
  • Results or Outcomes : The new synthesis was found to be more sustainable than the patented routes . This green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

Synthesis of Polymers

  • Summary of the Application : Although not directly related to “3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde”, its derivative DMAPMA is used for the synthesis of polymers that have many uses, including paint resins, dispersions/emulsions, performance products, paper and water products, hair care products, and reactive systems .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The polymers synthesized from DMAPMA have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Synthesis of Surfactants

  • Summary of the Application : Although not directly related to “3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde”, its derivative 3-Dimethylaminopropylamine is used in the preparation of dimethylaminopropylamine surfactants .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .

Synthesis of 2,6-Dicyanoaniline

  • Summary of the Application : Although not directly related to “3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde”, its derivative 4-(Dimethylamino)pyridine is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .
  • Methods of Application : This is achieved by reacting malononitrile, aldehydes, and β-nitroolefins .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWGSMHSGHRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389809
Record name 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

CAS RN

116546-04-4
Record name 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hossain, SC Hall, PJ Wiggington… - Die Pharmazie-An …, 2022 - ingentaconnect.com
The present investigation involved the synthesis of a number of novel benzylidene hydrazides as candidate cytotoxic agents. The preparation of these compounds from terephthalic acid …
Number of citations: 2 www.ingentaconnect.com

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